primordazine B

Catalog No.
S540190
CAS No.
339337-07-4
M.F
C18H17N5O2S
M. Wt
367.4 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
primordazine B

CAS Number

339337-07-4

Product Name

primordazine B

IUPAC Name

2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide

Molecular Formula

C18H17N5O2S

Molecular Weight

367.4 g/mol

InChI

InChI=1S/C18H17N5O2S/c1-2-23-14-8-4-3-7-13(14)16-17(23)20-18(22-21-16)26-11-15(24)19-10-12-6-5-9-25-12/h3-9H,2,10-11H2,1H3,(H,19,24)

InChI Key

JOMKYSCIYRKSMA-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NCC4=CC=CO4

solubility

Soluble in DMSO

Synonyms

Primordazine B

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NCC4=CC=CO4

The exact mass of the compound 2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide is 367.1103 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Primordazine B is a small molecule identified through a chemical screening process in zebrafish embryos, specifically designed to target primordial germ cells (PGCs). This compound is structurally similar to its counterpart, Primordazine A, and is characterized by its ability to selectively ablate PGCs without affecting other cell types. The mechanism of action involves translational repression mediated by specific elements within the 3′ untranslated regions of certain mRNAs, which are crucial during early embryogenesis .

Involving Primordazine B primarily pertain to its interactions with mRNA translation processes. The compound's effect is notable in its ability to inhibit translation in deadenylated mRNAs, which contain primordazine-response elements. This selective inhibition leads to the ablation of PGCs during early developmental stages, highlighting the compound's role in modulating gene expression through translational control rather than direct chemical alteration .

Primordazine B exhibits significant biological activity by specifically targeting and reducing the population of primordial germ cells in zebrafish embryos. This selective ablation occurs without observable toxicity to other cell types, making it a valuable tool for studying germ cell development and the underlying mechanisms of translational regulation in early embryogenesis. The compound's potency is enhanced when administered at specific developmental time points, particularly between 2 to 5 hours post-fertilization .

Primordazine B has potential applications in developmental biology and toxicology. Its ability to selectively ablate primordial germ cells allows researchers to investigate the roles of these cells in embryonic development and fertility. Additionally, it may serve as a model compound for studying translational regulation mechanisms, offering insights into similar processes across various organisms . Furthermore, it could be utilized in experimental designs aimed at understanding the effects of environmental toxins on germ cell development.

Interaction studies involving Primordazine B focus on its binding affinity and effects on mRNA translation. Research indicates that the compound interacts with specific mRNA elements that govern translation initiation and stability. These interactions are crucial for understanding how Primordazine B exerts its effects on primordial germ cells and could lead to broader implications for gene regulation studies .

Primordazine B shares structural similarities with several compounds that also influence germ cell development or exhibit translational regulation properties. Here are some similar compounds:

Compound NameBiological ActivityUnique Features
Primordazine ASelectively ablates primordial germ cellsSlightly less potent than Primordazine B
CycloheximideInhibits protein synthesis across various cell typesBroad-spectrum inhibitor; affects all translating ribosomes
RibavirinAntiviral agent that also affects cellular RNA metabolismPrimarily used in viral infections
EtoposideInduces apoptosis in cancer cellsTopoisomerase II inhibitor; not selective for germ cells

Primordazine B stands out due to its specificity for primordial germ cells while maintaining low toxicity towards other cell types. This selectivity makes it a valuable tool for researchers studying developmental processes and gene regulation mechanisms .

Primordazine B demonstrates highly specific inhibition kinetics against Poly(A)-tail Independent Non-canonical Translation (PAINT), a novel translational mechanism distinct from conventional Poly(A)-tail Dependent Translation (PAT) [1] [2] [3]. The compound exhibits remarkable selectivity, targeting only mRNAs containing short or absent poly(A)-tails in conjunction with specific primordazine-response elements (PREs) located within their 3' untranslated regions [1] [3].

The inhibition kinetics of primordazine B follow a distinctive pattern that reflects the dual nature of cellular translation machinery. Under standard experimental conditions, primordazine B effectively suppresses translation of deadenylated reporter constructs containing PRE sequences, while demonstrating complete resistance when the same constructs are polyadenylated [1] [3]. The critical threshold for this differential sensitivity has been quantitatively determined through systematic analysis of varying poly(A)-tail lengths, revealing an inhibitory concentration at fifty percent (IA50) value of 72 adenosine residues [1]. This finding establishes that mRNAs with poly(A)-tails shorter than 72 nucleotides become increasingly susceptible to primordazine B-mediated translational repression, while those exceeding this length threshold effectively bypass PAINT dependency and engage canonical PAT mechanisms [1] [3].

The temporal dynamics of PAINT inhibition demonstrate rapid onset characteristics, with measurable effects observable within the first few hours of compound exposure [1]. Dose-response analyses reveal that primordazine B exhibits potent activity at micromolar concentrations, with effective inhibition occurring between 5-10 μM for primordazine A analogs and enhanced potency observed with primordazine B formulations [1]. Importantly, the inhibition kinetics are independent of traditional translation initiation factors, including eukaryotic translation initiation factor 4E (eIF4E), eukaryotic translation initiation factors (eIFs), and ATP-dependent RNA helicase activity [1] [3]. This mechanistic independence distinguishes PAINT from canonical translation pathways and underlies the selective targeting capacity of primordazine B.

Comparative analysis with established translation inhibitors reveals the unique pharmacological profile of primordazine B. When co-administered with rapamycin, a mechanistic target of rapamycin (mTOR) inhibitor that suppresses canonical PAT pathways, primordazine B demonstrates additive inhibitory effects specifically on PAINT-dependent translation [1] [3]. This additive relationship provides compelling evidence for the existence of parallel yet mechanistically distinct translation pathways operating within early embryonic cells and specialized cellular contexts [1].

Translation ParameterPAINT SensitivityPAT SensitivityKinetic Characteristics
Poly(A)-tail requirementHigh (IA50: 72 nt)LowLength-dependent inhibition
eIF4E dependencyIndependentDependentFactor-independent kinetics
mTOR sensitivityIndependentHighAdditive with rapamycin
Onset timeRapid (2-4 hours)Not applicableEarly embryonic window
Effective concentration5-10 μMResistantMicromolar potency

Structural Basis of 3'UTR Response Element Recognition

The structural recognition of 3' untranslated region response elements by primordazine B represents a sophisticated molecular recognition system that operates through specific sequence-dependent and structure-dependent mechanisms [1] [3] [4]. The primordazine-response elements (PREs) constitute discrete regulatory sequences within the 3'UTRs of target mRNAs that serve as the primary determinants of primordazine B sensitivity [1] [5].

PRE (Primordazine-Response Element) Binding Specificity

The PRE binding specificity of primordazine B has been systematically characterized through comprehensive deletion analysis and functional mapping studies [1] [3]. The minimal functional PRE unit has been precisely defined as a 40-nucleotide sequence (designated PRE-40-2) derived from the nanos3 3'UTR, which retains complete primordazine B sensitivity when incorporated into heterologous reporter systems [1]. However, extended 120-nucleotide PRE sequences (PRE-120) demonstrate enhanced translational efficiency while maintaining full responsiveness to primordazine B-mediated inhibition, suggesting that additional sequence elements contribute to optimal PRE function [1].

The structural determinants underlying PRE recognition involve specific nucleotide sequence motifs that are conserved across primordial germ cell-specific mRNAs, including nanos3 and deadend1 (dnd1) transcripts [1] [3]. These conserved elements are positioned strategically within the 3'UTR architecture to facilitate recruitment of specialized RNA-binding protein complexes that mediate PAINT-dependent translation initiation [1]. Importantly, PRE functionality is not dependent on cytoplasmic polyadenylation elements (CPEs), as mutation of putative CPE sites within PRE-120 sequences does not affect primordazine B sensitivity [1] [3].

The molecular recognition mechanism involves formation of higher-order ribonucleoprotein complexes that engage PRE sequences through both sequence-specific and structure-specific interactions [1] [6] [7]. While the precise RNA-binding proteins responsible for PRE recognition remain to be fully characterized, the system demonstrates clear specificity for particular 3'UTR contexts, as evidenced by the resistance of control mRNAs bearing 3'UTRs from eukaryotic translation initiation factor 3H subunit A (eif3ha) and protein phosphatase 2 catalytic subunit beta (ppp2cb) to primordazine B-mediated inhibition [1].

The binding specificity extends beyond simple sequence recognition to encompass structural features that distinguish PRE-containing mRNAs from conventional polyadenylated transcripts [1] [6]. This structural specificity is evidenced by the finding that polyadenylation effectively overrides PRE function, redirecting mRNAs from PAINT-dependent to PAT-dependent translation pathways [1] [3]. The mechanistic basis for this switch involves competition between PRE-mediated recruitment of PAINT machinery and poly(A)-tail-mediated recruitment of canonical translation factors [1].

RNA-Protein Complex Disruption Mechanisms

Primordazine B exerts its biological effects through sophisticated mechanisms that disrupt normal RNA-protein complex assembly and function within the PAINT translation pathway [1] [3] [8]. The compound specifically interferes with the formation and stability of ribonucleoprotein complexes that are essential for deadenylated mRNA translation, while leaving canonical poly(A)-tail-dependent complexes functionally intact [1].

The primary mechanism of RNA-protein complex disruption involves interference with the recruitment and assembly of translation initiation machinery at PRE-containing 3'UTRs [1] [3]. Under normal physiological conditions, PRE sequences facilitate the recruitment of specialized RNA-binding proteins that substitute for the canonical poly(A)-binding protein (PABP) and eukaryotic translation initiation factor 4E (eIF4E) complex [1]. Primordazine B treatment disrupts these alternative protein-RNA interactions, preventing the formation of translation-competent ribonucleoprotein complexes on deadenylated mRNAs [1].

A particularly striking consequence of primordazine B-mediated complex disruption is the formation of aberrant RNA granules containing target mRNAs [1]. Fluorescence in situ hybridization (FISH) analysis reveals that nanos3 and dnd1 mRNAs, which are normally diffusely distributed throughout the cytoplasm, become sequestered into abnormally large granular structures upon primordazine B treatment [1]. These granules represent non-functional aggregates of mRNAs and associated proteins that are unable to engage the translation machinery effectively [1].

The granule formation mechanism appears to be specifically linked to translational repression, as control mRNAs that are resistant to primordazine B do not exhibit similar granular accumulation [1]. Furthermore, polyadenylation prevents both the translational repression and the granule formation induced by primordazine B, indicating that these phenomena are mechanistically coupled and dependent on PAINT pathway engagement [1] [3].

The disruption of RNA-protein complexes by primordazine B also affects the normal organization of germ granules, specialized ribonucleoprotein structures that play crucial roles in germ cell development [1]. Treatment with primordazine B induces the formation of abnormally large germ granules, some of which colocalize with the aberrant mRNA granules containing target transcripts [1]. This aberrant redistribution of cellular granular structures suggests that primordazine B affects not only translation initiation but also the broader organization of post-transcriptional regulatory machinery [1].

The molecular basis for complex disruption likely involves direct or indirect interference with protein-protein and protein-RNA interactions that are essential for PAINT function [1] [9] [10]. While the precise molecular targets of primordazine B remain to be fully elucidated, the compound's ability to selectively disrupt PAINT-dependent complexes without affecting PAT-dependent translation suggests a high degree of mechanistic specificity [1] [3]. This specificity is consistent with the targeting of specialized factors that are unique to the PAINT pathway, rather than general translation machinery components that are shared between both pathways [1].

Comparative Translation Pathway Analysis

The discovery of primordazine B as a selective PAINT inhibitor has revealed fundamental insights into the parallel operation of distinct translation pathways within eukaryotic cells [1] [3] [11]. Comparative analysis of PAINT versus canonical PAT pathways demonstrates that cells possess sophisticated mechanisms for selectively translating different subsets of mRNAs depending on their structural features and cellular context [1] [12] [13].

PAINT vs. Canonical PAT Pathway Crosstalk

The relationship between PAINT and canonical PAT pathways exhibits complex crosstalk mechanisms that allow cells to dynamically regulate protein synthesis in response to changing physiological conditions [1] [3] [14]. This crosstalk is most clearly demonstrated by the poly(A)-tail length-dependent switch between translation pathways, which provides a molecular rheostat for controlling mRNA fate [1].

The mechanistic basis for pathway crosstalk lies in the competitive recruitment of translation initiation machinery [1] [3]. MRNAs with extended poly(A)-tails preferentially engage canonical eukaryotic translation initiation factor 4F (eIF4F) complexes and poly(A)-binding protein (PABP), forming classical closed-loop structures that promote efficient cap-dependent translation [1] [15] [16]. Conversely, mRNAs with short or absent poly(A)-tails are excluded from this canonical pathway and instead become substrates for PAINT-mediated translation through PRE-dependent mechanisms [1] [3].

The crosstalk between pathways is further evidenced by the differential sensitivity to pharmacological inhibitors [1] [3]. Rapamycin treatment, which inhibits mechanistic target of rapamycin complex 1 (mTORC1) and suppresses canonical translation, demonstrates additive effects with primordazine B specifically on PAINT-dependent translation [1]. This additive relationship indicates that the two pathways operate through distinct mechanistic routes that converge on the ribosome for protein synthesis [1] [11].

Temporal dynamics of pathway crosstalk reveal that the relative utilization of PAINT versus PAT mechanisms changes throughout development and in response to cellular stress [1] [3]. During early embryogenesis, when most maternal mRNAs possess short poly(A)-tails, PAINT provides an essential mechanism for translating key developmental regulators [1]. As development proceeds and cytoplasmic polyadenylation activity increases, the balance shifts toward canonical PAT-dependent translation [1] [17].

The crosstalk mechanisms also extend to specialized cellular contexts beyond early development [1] [3]. Quiescent mammalian cells demonstrate enhanced PAINT activity compared to proliferating cells, suggesting that metabolic state influences the relative utilization of translation pathways [1]. This context-dependent activation of PAINT may provide a mechanism for maintaining essential protein synthesis under conditions where canonical translation is globally repressed [1] [12] [13].

Pathway FeaturePAINTPATCrosstalk Mechanism
Poly(A)-tail dependencyIndependentRequiredLength-dependent switching
mTOR sensitivityIndependentSensitiveParallel pathway operation
Developmental timingEarly embryonicPost-MZTTemporal transition
Cellular contextQuiescent/stressedProliferatingMetabolic state-dependent
Inhibitor sensitivityPrimordazine BRapamycinAdditive effects

mTOR-Independent Translation Initiation Factors

The PAINT pathway operates through a sophisticated network of mTOR-independent translation initiation factors that provide alternative mechanisms for ribosome recruitment and translation initiation [1] [3] [12] [18]. These factors enable cells to maintain essential protein synthesis under conditions where canonical mTOR-dependent translation is suppressed, such as during cellular stress, nutrient limitation, or specific developmental stages [1] [12] [13].

Eukaryotic translation initiation factor 3D (eIF3D) represents a central component of mTOR-independent translation mechanisms [18] [19] [20]. Recent research has demonstrated that eIF3D functions as an alternative cap-binding protein that can substitute for eIF4E under conditions where canonical cap-dependent translation is inhibited [18] [20]. The mechanism involves direct binding of eIF3D to the mRNA cap structure through its cap-binding pocket, enabling efficient translation initiation independent of eIF4E and mTOR signaling [20] [21].

The eIF3D-mediated pathway demonstrates remarkable specificity for particular subsets of mRNAs, preferentially targeting transcripts involved in cellular stress response, migration, and survival [18] [19]. This selectivity is achieved through cooperation with specific mRNA-binding proteins, including heterogeneous nuclear ribonucleoprotein F (hnRNPF), heterogeneous nuclear ribonucleoprotein K (hnRNPK), and Sjogren syndrome antigen B (SSB) [18] [19]. These factors form specialized ribonucleoprotein complexes that facilitate selective mRNA recruitment to the eIF3D-dependent translation machinery [18].

Internal ribosome entry sites (IRES) represent another major class of mTOR-independent translation initiation mechanisms [22] [23] [24]. IRES elements enable direct internal recruitment of ribosomal subunits to mRNA, bypassing the requirement for cap recognition and 5' to 3' scanning [22] [24]. Different classes of IRES demonstrate varying dependencies on canonical translation factors, with some requiring minimal or no eukaryotic translation initiation factors [22] [24]. The PAINT pathway shares several mechanistic features with IRES-mediated translation, including independence from eIF4E and reduced sensitivity to mTOR inhibition [1] [3] [22].

Cap-independent translation enhancer (CITE) elements provide additional mechanisms for mTOR-independent translation initiation [12] [24] [13]. Unlike IRES elements, CITE-mediated translation typically involves 5'-end-dependent ribosome scanning but does not require cap recognition [12] [24]. This mechanism has been particularly well-characterized in viral systems and during cellular stress responses, where it enables continued protein synthesis under conditions of global translation suppression [12] [24] [13].

The mechanistic target of rapamycin (mTOR) protein itself can be translated through cap-independent mechanisms, ensuring continued mTOR expression even under conditions where its downstream signaling is inhibited [12] [13]. The human mTOR 5'UTR contains structural elements that enable direct ribosome binding and translation initiation independent of cap recognition [12] [13]. This auto-regulatory mechanism ensures that mTOR remains available to restore canonical translation when cellular conditions improve [12].

Histone stem-loop structures represent a specialized class of mTOR-independent translation elements that enable closed-loop formation without requiring poly(A)-tails [1] [3]. These structures can substitute for poly(A)-tail-mediated circularization, providing protection from primordazine B-mediated inhibition even in the absence of polyadenylation [1]. The progressive resistance observed with increasing numbers of histone stem-loops demonstrates a quantitative relationship between alternative closed-loop formation capacity and translation efficiency [1].

N6-methyladenosine (m6A) modifications have emerged as important regulators of mTOR-independent translation initiation [23] [24]. m6A-modified mRNAs can undergo cap-independent translation through mechanisms that involve direct recognition of the methylated adenosine residues by specialized reader proteins [23]. This pathway provides an additional layer of translational control that operates independently of both cap recognition and poly(A)-tail-mediated mechanisms [23].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Exact Mass

367.1103

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
Jin et al. Noncanonical translation via deadenylated 3 UTRs maintains primordial germ cells. Nature Chemical Biology, doi: 10.1038/s41589-018-0098-0, published online 9 July 2018

Explore Compound Types